[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with acetamido, diacetoxy, and fluoromethyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the acetamido group: This step often involves the reaction of an amine with acetic anhydride under controlled conditions.
Acetylation of hydroxyl groups: The diacetoxy groups are introduced by acetylation of hydroxyl groups using acetic anhydride in the presence of a catalyst.
Fluoromethylation: The fluoromethyl group is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine or the diacetoxy groups to hydroxyl groups.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate involves its interaction with specific molecular targets. The acetamido group may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The diacetoxy groups may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate can be compared with similar compounds such as:
[(1R,2r,4s)-2-acetamido-3,4-dihydroxy-5-(fluoromethyl)cyclohexyl] acetate: Lacks the diacetoxy groups, which may affect its solubility and reactivity.
[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(chloromethyl)cyclohexyl] acetate: Contains a chloromethyl group instead of a fluoromethyl group, which may alter its chemical and biological properties.
[(1R,2r,4s)-2-amino-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate: Lacks the acetamido group, which may impact its interaction with biological targets.
These comparisons highlight the unique features of [(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate, such as its specific functional groups and their influence on its chemical and biological behavior.
Properties
Molecular Formula |
C15H22FNO7 |
---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
[2-acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate |
InChI |
InChI=1S/C15H22FNO7/c1-7(18)17-13-12(22-8(2)19)5-11(6-16)14(23-9(3)20)15(13)24-10(4)21/h11-15H,5-6H2,1-4H3,(H,17,18) |
InChI Key |
IIHVKSRJKCVISE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(C(C1OC(=O)C)OC(=O)C)CF)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.